molecular formula Nd B1218732 Neodymium CAS No. 7440-00-8

Neodymium

Cat. No.: B1218732
CAS No.: 7440-00-8
M. Wt: 144.24 g/mol
InChI Key: QEFYFXOXNSNQGX-UHFFFAOYSA-N
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Description

Neodymium is a chemical element with the symbol Nd and atomic number 60. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a ductile and malleable silvery-white metal that oxidizes readily in air to form an oxide, Nd₂O₃. It was discovered in 1885 by Austrian chemist Carl Auer von Welsbach by separating ammonium didymium nitrate into this compound and praseodymium fractions .

Mechanism of Action

Target of Action

Neodymium is a chemical element with the symbol Nd and atomic number 60 . It is a hard, slightly malleable, silvery metal that quickly tarnishes in air . This compound is one of the more reactive lanthanides . It is used in various fields, including the production of high-strength permanent magnets and optical devices . In the medical field, this compound is used in lasers for treatments .

Mode of Action

This compound, like most of the lanthanides, is paramagnetic at room temperature. It becomes an antiferromagnet upon cooling below 20 K (−253.2 °C) . In the medical field, the triply ionised this compound [Nd (III)] dopant replaces a small fraction of the yttrium ions in the host crystal structure, providing the laser activity in the crystal .

Biochemical Pathways

It is known that this compound can form organometallic complexes that have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .

Pharmacokinetics

It is known that this compound can form organometallic complexes, which may influence its pharmacokinetic properties .

Result of Action

This compound’s primary result of action is its ability to form strong permanent magnets when alloyed with iron and boron . In the medical field, this compound-doped lasers are used for various treatments .

Action Environment

This compound readily oxidizes in air to form an oxide, Nd2O3, which can protect the underlying metal from further oxidation to some extent . The metal must be stored sealed in a plastic covering or kept in vacuum or in an inert atmosphere . Environmental factors such as exposure to air and moisture can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Neodymium plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. Studies have shown that this compound can influence mitochondrial metabolism by affecting the activity of enzymes involved in the respiratory chain . For instance, this compound has been found to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby modulating its activity and impacting cellular energy production . Additionally, this compound can bind to proteins such as albumin, altering their conformation and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, this compound has been shown to stimulate growth and enhance nutrient uptake, leading to increased biomass production . In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress . Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their catalytic activity and influencing biochemical pathways . For instance, this compound has been shown to inhibit the activity of certain phosphatases, leading to changes in phosphorylation states of proteins and subsequent alterations in cellular signaling . Additionally, this compound can activate transcription factors, resulting in the upregulation of genes involved in stress response and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in mitochondrial metabolism and increased oxidative stress . These temporal effects highlight the importance of considering the duration of this compound exposure in experimental studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. Low doses of this compound have been shown to promote growth and enhance metabolic activity, while high doses can induce toxic effects and impair cellular function . For instance, low concentrations of this compound have been reported to stimulate the growth of sugarcane in hydroponic systems, whereas high concentrations can inhibit growth and reduce antioxidant activity . These findings underscore the need to carefully optimize this compound dosage in experimental and practical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can impact cellular energy production and overall metabolic homeostasis . Additionally, this compound can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, further influencing cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms, including active and passive transport. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . For example, this compound has been shown to bind to albumin, which acts as a carrier protein, transporting this compound to different cellular compartments . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize to mitochondria, where it can influence mitochondrial metabolism and energy production . Additionally, this compound can be directed to the nucleus, where it may modulate gene expression and cellular signaling pathways .

Preparation Methods

Neodymium can be prepared through various synthetic routes and industrial production methods. One common method involves the electrolysis of this compound chloride or this compound fluoride in a molten state. Another method is the metallothermic reduction of this compound fluoride with calcium. Industrially, this compound is often extracted from minerals such as monazite and bastnasite using solvent extraction and ion-exchange techniques .

Chemical Reactions Analysis

Neodymium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. When exposed to air, this compound oxidizes to form this compound oxide (Nd₂O₃). It reacts with water to form this compound hydroxide and hydrogen gas. This compound can also react with nonmetals such as sulfur, phosphorus, and carbon at elevated temperatures to form compounds like this compound sulfide (Nd₂S₃), this compound phosphide (NdP), and this compound carbide (NdC₂) .

Scientific Research Applications

Neodymium has a wide range of scientific research applications. It is a crucial component in high-strength permanent magnets, which are used in electric motors, generators, computer hard drives, and wind turbines. This compound is also used in the production of specialized glass for welding goggles and laser applications. Additionally, it serves as a catalyst in polymerization reactions and is used in surgical lasers and laser pointers .

Comparison with Similar Compounds

Neodymium is often compared with other rare-earth metals such as praseodymium, samarium, and dysprosium. While all these elements share similar chemical properties, this compound is unique due to its strong magnetic properties and its ability to form high-strength permanent magnets. Praseodymium, for example, is used in aircraft engines, while samarium is used in samarium-cobalt magnets, which are less powerful but more temperature-resistant than this compound magnets .

Similar Compounds

  • Praseodymium
  • Samarium
  • Dysprosium
  • Terbium

This compound’s unique combination of magnetic strength and versatility in various applications makes it a valuable element in both scientific research and industrial applications.

Properties

IUPAC Name

neodymium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Nd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYFXOXNSNQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Nd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Nd
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064677
Record name Neodymium
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Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Silver-white metal that yellows on exposure to air; [Merck Index] Soft, malleable metal; soluble in dilute acids; [Hawley], Liquid
Record name Neodymium
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CAS No.

7440-00-8, 13864-04-5, 42320-27-4
Record name Neodymium
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Synthesis routes and methods I

Procedure details

The mono(2-phenoxyethyl)phthalic acid obtained in 6-1 was formed into a triethylamine salt in anhydrous ethanol, after which an ethanol solution of neodymium nitrate was added while stirring. That is, a reactor similar to the above was used to stir a solution obtained by adding 30 ml of an anhydrous ethanol to 88.6 g of the mono(2-phenoxyethyl)phthalic acid obtained in 6-1, while dripping 30.4 g of triethylamine while maintaining at 30° C. or less by cooling in an ice water bath. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a synthesis solution of mono(2-phenoxyethyl)phthalic acid-triethylamine salts. Next, this synthesis solution was adjusted to 20° C., and a solution obtained by dissolving, 43.8 g of neodymium nitrate into 100 ml of ethanol was dripped in while stirring. After dripping, the solution was heated to 40° C. for 2 hours, to produce a synthesis solution of a neodymium salt of mono(2-phenoxyethyl)phthalic acid. Then, ethanol was distilled from this synthesis solution to concentrate, 300 ml of dichloromethane were added to the concentrate to form a solution, this solution was transferred to a 1 L separating funnel, shaken after pouring 400 ml of water into this separating funnel, and the resulting neodymium salts of mono(2-phenoxyethyl)phthalic acid were washed. After further washing this dichloromethane solution twice with 400 ml of water, the dichloromethane was distilled out. The solid obtained by distillation was crushed, then dried under reduced pressure at 50° C. to obtain 94.0 g of a neodymium salt of mono(2-phenoxyethyl)phthalic acid (yield 94%).
Quantity
100 mL
Type
solvent
Reaction Step One
Name
mono(2-phenoxyethyl)phthalic acid
Quantity
88.6 g
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reactant
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30 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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mono(2-phenoxyethyl)phthalic acid
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Quantity
30.4 g
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reactant
Reaction Step Six
[Compound]
Name
mono(2-phenoxyethyl)phthalic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.8 g
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The compound was synthesized by the same method as that for Synthesis Example 1-2 above, that is, after forming a triethylamine salt of 2-methoxybenzoic acid in anhydrous ethanol, an ethanol solution of neodymium nitrate was added while stirring. Specifically, a reactor similar to that of 1-1 was used to stir a slurry solution obtained by adding 100 ml of an anhydrous ethanol to 45.65 g (0.3 mol) of 2-methoxybenzoic acid, while dripping 30.4 g (0.3 mol) of triethylamine while maintaining at 20-30° C. by cooling in an ice water bath. After dripping about one-third of the triethylamine, the slurry disappeared and became transparent. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a transparent synthesis solution of 2-methoxybenzoic acid-triethylamine salts. Next, while stirring this synthesis solution and holding at 25° C., a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in. Upon completion of dripping, the solution was heated to 40° C., began to cloud after 40 minutes, and the clouding increased with time. After another 20 minutes, it became an extremely thick slurry solution, so 100 ml of ethanol were further added, and the solution was stirred for another hour at 40° C., then cooled to end the reaction. Next, crystals obtained by filtering this slurry solution were added to 200 ml of methanol, stirred and washed, then refiltered, and 200 ml of methanol were once again added to the crystals, stirred and washed, then filtered. The resulting crystals were dried under reduced pressure at 50° C., to obtain 50.83 g of a neodymium salt of 2-methoxybenzoic acid (yield 85%).
Quantity
45.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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30.4 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
2-methoxybenzoic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
43.8 g
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The mono-n-butylphthalic acid obtained in 5-1 was formed into a triethylamine salt in anhydrous ethanol, after which an ethanol solution of neodymium nitrate was added while stirring. That is, a reactor similar to the above was used to stir a solution obtained by adding 30 ml of an anhydrous ethanol to 68.1 g of the mono-n-butylphthalic acid obtained in 5-1, while dripping 30.4 g of triethylamine while maintaining at 30° C. or less by cooling in an ice water bath. After dripping, the solution was heated for 30 minutes at 40° C. to prepare a synthesis solution of mono-n-butylphthalic acid-triethylamine salt. Next, this synthesis solution was adjusted to 20° C., and a solution obtained by dissolving 43.8 g of neodymium nitrate into 100 ml of ethanol was dripped in while stirring. After dripping, the solution was heated to 40° C. for 30 minutes, to produce a synthesis solution of a neodymium salt of mono-n-butylphthalic acid. Then, ethanol was distilled from this synthesis solution to concentrate, 150 ml of chloroform and 200 ml of water were added to the concentrate and stirred, and the resulting neodymium salt of mono-n-butylphthalic acid was extracted and washed. After further washing this chloroform solution with, water twice, the chloroform was distilled out. The solid obtained by distillation was crushed, then dried under reduced pressure at 50° C. to obtain 72.9 g of a neodymium salt of mono-n-butylphthalic acid (yield 90%).
Name
mono-n-butylphthalic acid
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
mono-n-butylphthalic acid
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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30.4 g
Type
reactant
Reaction Step Five
Name
mono-n-butylphthalic acid-triethylamine salt
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0 (± 1) mol
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reactant
Reaction Step Six
Quantity
43.8 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

The mono(2-butoxyethyl)phthalic acid obtained in 10-1 was formed into a triethylamine salt in anhydrous ethanol, after which an ethanol solution of neodymium nitrate was added while stirring. That is, a reactor similar to the above was used to stir a solution obtained by adding 50 ml of an anhydrous ethanol to 79.9 g of the mono(2-butoxyethyl)phthalic acid obtained in 10-1, while dripping 30.4 g of triethylamine while maintaining at 25° C. or less by cooling in an ice water bath. After dripping, the solution was heated for 1 hour at 40° C. to prepare a synthesis solution of mono(2-butoxyethyl)phthalic acid-triethylamine salts. Next, this synthesis solution was adjusted to 20° C., and a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in while stirring. After dripping, the solution was heated to 40° C. for 1 hour, to produce a synthesis solution of a neodymium salt of mono(2-butoxyethyl)phthalic acid. Then, ethanol was distilled from this synthesis solution to concentrate, 200 ml of dichloromethane were added to the concentrate to form a solution, this solution was transferred to a 1 L separating funnel, shaken after pouring 400 ml of water into this separating funnel, and the resulting neodymium salts of mono(2-butoxyethyl)phthalic acid were washed. After further washing this chloromethane solution twice with 400 ml of water, the dichloromethane was distilled out. The solid obtained by distillation was crushed, then dried under reduced pressure at 50° C. to obtain 78.1 g of a neodymium salt of mono(2-butoxyethyl)phthalic acid (yield 83%).
Name
mono(2-butoxyethyl)phthalic acid
Quantity
79.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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mono(2-butoxyethyl)phthalic acid
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four
Quantity
30.4 g
Type
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Reaction Step Five
[Compound]
Name
mono(2-butoxyethyl)phthalic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
43.8 g
Type
reactant
Reaction Step Seven
Quantity
120 mL
Type
solvent
Reaction Step Seven
Customer
Q & A

Q1: What makes neodymium-iron-boron (NdFeB) magnets unique and what are their primary applications?

A1: NdFeB magnets are classified as high-power magnets due to their exceptional magnetic strength. [] They play a crucial role in various technologies, including electrical and medical devices, accounting for a significant portion of the permanent magnet market. []

Q2: Can this compound be used to enhance the properties of other materials?

A2: Yes, incorporating this compound oxide into materials like nylon 6 can significantly influence their properties. For instance, it can act as a nucleating agent, enhancing the rate of isothermal crystallization in the material. [] Similarly, adding this compound to alumina-based ceramics can improve their fracture toughness and hardness. []

Q3: How does the incorporation of yttrium and gadolinium impact this compound-iron-boron magnets?

A3: Simultaneously adding yttrium and gadolinium to NdFeB magnets offers a cost-effective solution by partially substituting the more expensive this compound while maintaining the magnet's coercive force. [] Moreover, this composite addition reduces the magnet's density, improving its processing characteristics. []

Q4: How do the absorption spectra of this compound complexes change in the presence of complexing agents?

A4: The presence of complexing agents like fleroxacin significantly enhances the molar absorptivity of this compound complexes at their maximum absorption bands. [] This enhancement allows for more sensitive detection and analysis of this compound. []

Q5: What spectroscopic techniques are useful for characterizing this compound complexes?

A5: Several spectroscopic techniques are employed to characterize this compound complexes. These include UV-Vis absorption spectroscopy to study electronic transitions within the 4f electron shell, [] FTIR spectroscopy to identify vibrational modes associated with specific functional groups, [] and Raman spectroscopy to further confirm the presence of specific groups like phosphate. []

Q6: How do different substituents on benzoyl groups affect the antidiabetic activity of this compound complexes?

A8: Studies on this compound complexes with N5‐[o‐(un)substituted benzoyl]‐N1,N1‐dimethylbiguanide demonstrate that the nature of substituents on the benzoyl group significantly influences their antidiabetic activity and superoxide anion radical scavenging ability. []

Q7: How do this compound-based catalysts contribute to polybutadiene production?

A9: this compound-based catalysts, comprising this compound carboxylate, an isobutyl aluminum compound, and a chlorinating agent, are highly effective for butadiene polymerization. [] These catalysts exhibit exceptional catalytic activity, requiring low dosages while achieving high stereo-selectivity, resulting in polybutadienes with extremely high cis-1,4 configuration. []

Q8: Can this compound complexes be used to modify the properties of polybutadiene?

A10: Yes, low molecular weight, unsaturated polyketones can be used as modifiers in the production of cis-1,4-polybutadiene using this compound-containing catalysts. [] This modification process results in polybutadiene with improved Mooney viscosity, narrower molecular weight distribution, lower cold flow, and enhanced vulcanization characteristics. []

Q9: Why is recycling of this compound-iron-boron magnet waste crucial?

A11: Given the significant amount of rare earth metals, particularly this compound, present in NdFeB magnets and the looming threat of future shortages, recycling these magnets is critical. [] Effective recycling processes minimize social and environmental impacts, contributing to a circular economy. []

Q10: What methods are being explored for the efficient recycling of this compound from NdFeB magnet waste?

A12: Researchers are actively investigating various methods for recovering this compound from discarded magnets. One promising approach involves a hybrid metallurgical process combining oxidative roasting and selective leaching techniques. [] This method enables the recovery of high-purity this compound oxide (Nd₂O₃). [] Another method utilizes acetic acid leaching after oxidation roasting to selectively isolate this compound. []

Q11: Are there any methods for reclaiming valuable materials from laser wastewater containing zirconium and this compound?

A13: Yes, a method has been developed to recover zirconium and this compound from POCl3-ZrCl4-Nd(CF3COO)3 laser system wastewater. [] This process involves distillation to reclaim POCl3, followed by reacting the residue with sodium carbonate solution to precipitate this compound carbonate. [] Subsequent steps involve acid dissolution, precipitation as this compound oxalate, and finally, calcination to obtain this compound oxide. []

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